![molecular formula C14H20ClNO3 B1299646 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide CAS No. 34162-19-1](/img/structure/B1299646.png)
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
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Overview
Description
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C14H20ClNO3 and a molecular weight of 285.77 g/mol . It is characterized by the presence of a chloroacetamide group attached to a 3,4-diethoxyphenyl ethyl moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide typically involves the reaction of 3,4-diethoxyphenethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid derivatives.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form quinones, while reduction can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide are used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products include substituted amides, thioamides, and ethers.
Hydrolysis: Products are 3,4-diethoxyphenethylamine and acetic acid.
Oxidation and Reduction: Products include quinones and dihydro derivatives.
Scientific Research Applications
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The phenyl ethyl moiety can interact with hydrophobic pockets in receptors, modulating their activity. These interactions result in various biological effects, including anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylacetamide: Similar in structure but with dimethyl groups instead of the 3,4-diethoxyphenyl ethyl moiety.
2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide is unique due to the presence of both chloroacetamide and 3,4-diethoxyphenyl ethyl groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Biological Activity
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide is an organic compound characterized by its chloroacetamide functional group and a 3,4-diethoxyphenethyl moiety. Its molecular formula is C₁₄H₂₀ClNO₃. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The chloro group facilitates nucleophilic substitution reactions, while the diethoxyphenyl group enhances its affinity for biological targets. Notably, the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This mechanism is crucial for its potential anti-inflammatory and analgesic properties.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound. While specific data on its effectiveness against various pathogens is limited, the structural similarities to other biologically active molecules suggest it may exhibit moderate antibacterial and antifungal activities. For instance, compounds with similar structural motifs have shown promising results against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies
- Antibacterial Activity : In a comparative study of various compounds, those structurally related to this compound displayed minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against several bacterial strains, including E. coli and S. Typhimurium. The presence of the diethoxyphenyl group was noted to enhance activity against these pathogens .
- Anti-inflammatory Effects : Preliminary research indicates that compounds similar to this compound may inhibit enzymes involved in inflammatory pathways. This suggests a potential therapeutic role in managing conditions characterized by inflammation.
Comparative Data Table
Compound | MIC (mg/mL) | Target Pathogen | Activity Type |
---|---|---|---|
Compound A | 0.23 | E. coli | Antibacterial |
Compound B | 0.47 | S. Typhimurium | Antibacterial |
Compound C | 0.06 | T. viride | Antifungal |
Compound D | 0.11 | A. niger | Antifungal |
Synthesis Route
The synthesis of this compound typically involves the reaction of 3,4-diethoxyphenethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled temperatures using organic solvents like dichloromethane to manage exothermic reactions.
Applications in Research
This compound serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure makes it valuable in studies involving enzyme inhibition and receptor binding due to its potential therapeutic effects.
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-3-18-12-6-5-11(9-13(12)19-4-2)7-8-16-14(17)10-15/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUNBDHAPOPRLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CCl)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368362 |
Source
|
Record name | 2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34162-19-1 |
Source
|
Record name | 2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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